molecular formula C28H22N4 B8545482 6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine CAS No. 54349-30-3

6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine

Cat. No. B8545482
CAS RN: 54349-30-3
M. Wt: 414.5 g/mol
InChI Key: ACTRIKCBZLQOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine is a useful research compound. Its molecular formula is C28H22N4 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6'-Bis(phenylethynyl)[1,1'-biphenyl]-3,3',4,4'-tetramine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

54349-30-3

Molecular Formula

C28H22N4

Molecular Weight

414.5 g/mol

IUPAC Name

4-[4,5-diamino-2-(2-phenylethynyl)phenyl]-5-(2-phenylethynyl)benzene-1,2-diamine

InChI

InChI=1S/C28H22N4/c29-25-15-21(13-11-19-7-3-1-4-8-19)23(17-27(25)31)24-18-28(32)26(30)16-22(24)14-12-20-9-5-2-6-10-20/h1-10,15-18H,29-32H2

InChI Key

ACTRIKCBZLQOIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2C3=CC(=C(C=C3C#CC4=CC=CC=C4)N)N)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine (0.474 g, 0.00100 mol) in dioxane (50 ml), freshly distilled from FeSO4 (3.65 g, 0.024 mol), was added to a boiling solution of FeSO4 (3.65 g, 0.024 mol) in water (50 ml.) which was stirred under nitrogen. After 5 minutes, ammonium hydroxide (20 ml, 30%) was added slowly followed by 20 ml. more of dioxane. The resultant dark suspension was stirred and refluxed for 30 minutes at which point additional ammonium hydroxide (20 ml) was added. Refluxing was continued for 30 minutes and then the reaction mixture was cooled and extracted three times with 100 ml. of chloroform. The combined chloroform extracts were concentrated to dryness on a rotary evaporator. The residue was dissolved in methylene chloride (20 ml.) and filtered after which the filtrate was poured with stirring into 20 ml. of hexane. The resultant precipitate was filtered, washed with hexane, and dried at 23° C in a vacuum oven at 1 mm of Hg for 24 hours to give 0.313 g (76% yield) of 2,2'-bis(phenylethynyl)-5,5'-diaminobenzidine which softened above 100° C to a viscous melt.
Name
2,2'-bis(phenylethynyl)-5,5'-dinitrobenzidine
Quantity
0.474 g
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
3.65 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeSO4
Quantity
3.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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